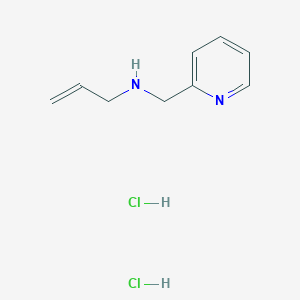

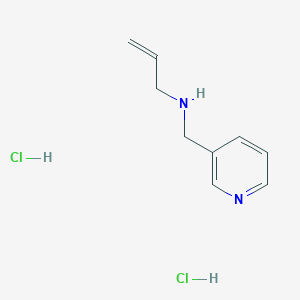

![molecular formula C12H16ClFN2 B6362670 1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine CAS No. 1240566-53-3](/img/structure/B6362670.png)

1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

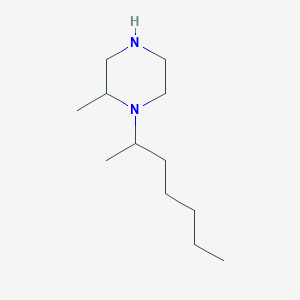

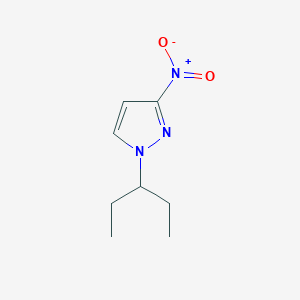

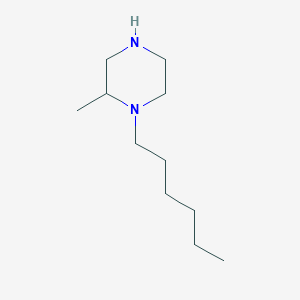

The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Piperazine derivatives are widely used in the field of medicinal chemistry due to their diverse biological activities .

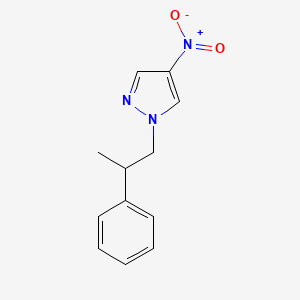

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring. For example, they can participate in reactions involving their nitrogen atoms, such as alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, depend on its molecular structure. For example, the presence of electronegative atoms like fluorine and chlorine can affect the compound’s reactivity .Scientific Research Applications

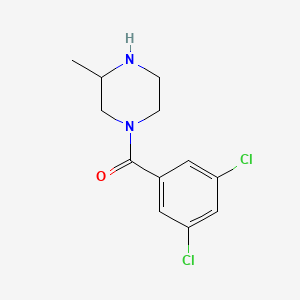

1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine has been studied for its potential as an inhibitor of enzymes. It has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been studied for its potential as a therapeutic agent, as it has been found to have anti-inflammatory and anti-cancer properties. Additionally, this compound has been studied for its potential use as a chromatographic reagent, as it can be used to separate molecules based on their size and charge.

Mechanism of Action

Target of Action

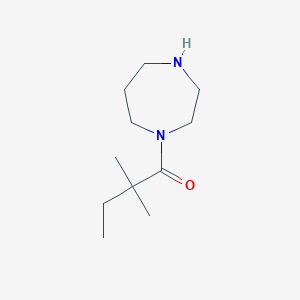

It’s worth noting that many indole derivatives, which share some structural similarities with the compound , have been found to bind with high affinity to multiple receptors .

Mode of Action

The presence of the 3-chloro-4-fluorophenyl moiety has been shown to improve the inhibitory activity of certain compounds .

Biochemical Pathways

It’s worth noting that many indole derivatives have been found to possess various biological activities, affecting a wide range of biochemical pathways .

Advantages and Limitations for Lab Experiments

1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine has several advantages for use in lab experiments. It is a synthetic compound, so it can be easily synthesized in the lab. Additionally, it can be used as a reagent or catalyst in a variety of chemical processes. However, it also has some limitations. It is a potent inhibitor of cytochrome P450 enzymes, so it should be used with caution in experiments involving drug metabolism. Additionally, it is not yet fully understood how this compound affects biochemical and physiological processes, so further research is needed.

Future Directions

1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine has a variety of potential applications in scientific research. Future research could focus on further understanding its mechanism of action, as well as its potential therapeutic applications. Additionally, further research could focus on its potential use as a chromatographic reagent, as well as its potential use in drug metabolism studies. Additionally, further research could focus on its potential use in other areas, such as in the synthesis of other compounds or in the study of metabolic pathways.

Synthesis Methods

1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine can be synthesized through a variety of methods. One common method involves the reaction of 3-chloro-4-fluorophenylmethyl chloride with 2-methylpiperazine in the presence of a base such as sodium hydroxide. This reaction produces this compound as a white solid. Other methods of synthesis involve the use of other chloro-fluorophenylmethyl compounds, such as 4-chloro-3-fluorophenylmethyl chloride, as well as other piperazine derivatives, such as 1-methyl-2-methylpiperazine.

Safety and Hazards

properties

IUPAC Name |

1-[(3-chloro-4-fluorophenyl)methyl]-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2/c1-9-7-15-4-5-16(9)8-10-2-3-12(14)11(13)6-10/h2-3,6,9,15H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAQPLCLWDUYON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6362592.png)

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)

![1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%](/img/structure/B6362667.png)